1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole
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Overview
Description
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole is a chemical compound that features a pyrazole ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable pyrazole precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where the dihydrobenzo[b][1,4]dioxin is reacted with a pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Scientific Research Applications
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole can be compared with other similar compounds such as:
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety but differ in the attached functional groups.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents on the ring.
Benzodioxane derivatives: Compounds with a benzodioxane structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the dihydrobenzo[b][1,4]dioxin and pyrazole moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C12H12N2O2/c1-2-5-12-11(4-1)15-9-10(16-12)8-14-7-3-6-13-14/h1-7,10H,8-9H2 |
InChI Key |
AOLOGTMXAXPFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=CC=N3 |
Origin of Product |
United States |
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